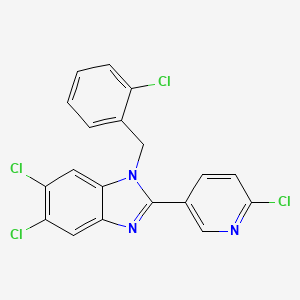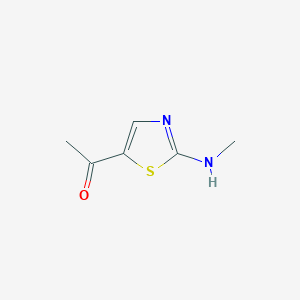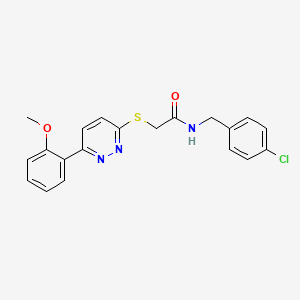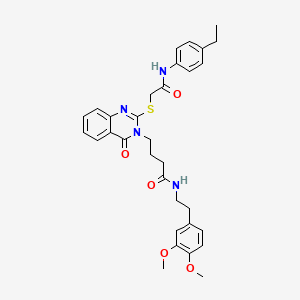
5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole and its derivatives have shown promising antimicrobial properties. Özden et al. (2011) synthesized various 5,6-dichloro-1H-benzimidazole-2-carboxamides and found that these compounds exhibited significant in vitro antibacterial and antifungal activities, particularly against S. aureus and E. coli (Özden, Usta, Altanlar, & Göker, 2011).
Chemical and Spectral Characterization
The chemical and spectral properties of 5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole derivatives have been extensively studied. Gürbüz et al. (2016) synthesized and characterized 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, providing insights into their molecular geometry, energy values, and charge distributions (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Antiinflammatory Properties
A series of 2-(2-pyridinyl)benzimidazoles, closely related to 5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, were synthesized and evaluated for anti-inflammatory activity. Tsukamoto et al. (1980) found that certain derivatives exhibited stronger anti-inflammatory activities in acute models compared to known anti-inflammatory drugs (Tsukamoto, Yoshino, Kohno, Ohtaka, Kagaya, & Ito, 1980).
Applications in Coordination Chemistry
The application of benzimidazole derivatives in coordination chemistry has been explored. Boča, Jameson, & Linert (2011) reviewed the preparation and properties of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine, highlighting their potential in spectroscopic and biological applications (Boča, Jameson, & Linert, 2011).
Synthesis and Biological Investigations
Rida et al. (1988) synthesized various substituted pyrido[1,2‐a]benzimidazoles, including benzimidazole derivatives, and evaluated their antibacterial activity. Although many compounds showed limited biological activity, this research contributed to the understanding of the structure-activity relationships of these compounds (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).
Antiviral Activity
Benzimidazole derivatives have been evaluated for antiviral activities. Drach and Townsend (1996) investigated the antiviral potential of various 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole derivatives against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), contributing to the understanding of their pharmacological properties (Drach & Townsend, 1996).
Synthesis and Evaluation of Androgen Receptor Antagonists
Ng et al. (2007) synthesized 5,6-dichloro-benzimidazole derivatives as novel androgen receptor antagonists. This research highlights the potential of these compounds in modulating androgen receptor activities, which could have implications in various hormonal disorders and cancers (Ng, Guan, Alford, Lanter, Allan, Sbriscia, Linton, Lundeen, & Sui, 2007).
Eigenschaften
IUPAC Name |
5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3/c20-13-4-2-1-3-12(13)10-26-17-8-15(22)14(21)7-16(17)25-19(26)11-5-6-18(23)24-9-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCORDLRZUKGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)



![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)